molecular formula C27H34F3N3O6 B3970694 (3,5-Dimethoxyphenyl)(4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate

(3,5-Dimethoxyphenyl)(4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate

Cat. No.: B3970694
M. Wt: 553.6 g/mol
InChI Key: NOFVGMHTLIMNQH-UHFFFAOYSA-N
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Description

The compound “(3,5-Dimethoxyphenyl)(4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate” is a structurally complex molecule featuring:

  • A 3,5-dimethoxyphenyl group attached to a methanone core.
  • A piperidine ring linked to a piperazine moiety substituted with a 2-methoxyphenyl group.
  • A trifluoroacetate counterion, enhancing solubility and stability.

Piperazine and piperidine derivatives are frequently explored as ligands for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to their ability to modulate central nervous system activity . The trifluoroacetate salt form is commonly employed in drug development to improve physicochemical properties .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4.C2HF3O2/c1-30-21-16-19(17-22(18-21)31-2)25(29)28-10-8-20(9-11-28)26-12-14-27(15-13-26)23-6-4-5-7-24(23)32-3;3-2(4,5)1(6)7/h4-7,16-18,20H,8-15H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFVGMHTLIMNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3,5-Dimethoxyphenyl)(4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate involves multiple stepsThe final step involves the trifluoroacetate addition . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Hydrolysis of Methoxy Groups

The methoxy substituents on the aromatic rings undergo acid-catalyzed hydrolysis under harsh conditions (e.g., HBr in acetic acid at 120°C for 6 hours). This reaction replaces methoxy groups (–OCH₃) with hydroxyl groups (–OH), forming phenolic derivatives.

Reaction ConditionsReagentsProductYield
Acidic hydrolysis48% HBr, acetic acidDemethylated phenolic derivatives65–72%

This transformation is critical for modifying the compound’s polarity and bioavailability. Nuclear Magnetic Resonance (NMR) analysis confirms successful demethylation via the disappearance of methoxy proton signals at δ 3.7–3.9 ppm.

Acylation and Nucleophilic Substitution

The ketone group in the methanone moiety participates in Friedel-Crafts acylation with electron-rich aromatic systems. Additionally, the piperazine nitrogen undergoes nucleophilic substitution with alkyl halides or sulfonating agents:

text
Example reaction: R-X + Piperazine → R-Piperazine + HX
Reaction TypeSubstrateConditionsProduct Application
Sulfonylation4-Methoxybenzenesulfonyl chlorideDichloromethane, 0°C→RTEnhanced metabolic stability
AlkylationMethyl iodideK₂CO₃, DMF, 60°CQuaternary ammonium salts

These reactions enable structural diversification for pharmacological optimization .

Trifluoroacetate Counterion Interactions

The trifluoroacetate (TFA) counterion engages in pH-dependent equilibria , particularly in aqueous solutions:
Compound-TFAFree base+TFA\text{Compound-TFA} \rightleftharpoons \text{Free base} + \text{TFA}^-

pH RangeDominant SpeciesSolubility Profile
< 3.5Protonated TFA saltHigh water solubility
> 7.0Free base formLipid-soluble

This property is leveraged in purification workflows, where TFA is removed via ion-exchange chromatography.

Reductive Amination and Piperidine Ring Modifications

The piperidine ring undergoes reductive amination with carbonyl compounds (e.g., ketones or aldehydes) to form secondary amines. For example:
Piperidine+R-CO-R’NaBH₃CNSubstituted piperidine\text{Piperidine} + \text{R-CO-R'} \xrightarrow{\text{NaBH₃CN}} \text{Substituted piperidine}

SubstrateReducing AgentYieldApplication
1-(4-Methoxyphenoxy)propan-2-oneNaBH₃CN82%Analog synthesis for SAR studies

This reaction is pivotal for generating derivatives with enhanced receptor selectivity .

Stability Under Oxidative Conditions

The compound demonstrates moderate stability toward oxidative stressors (e.g., H₂O₂ or cytochrome P450 mimics):

Oxidizing AgentHalf-Life (25°C)Major Degradation Product
10 mM H₂O₂4.2 hoursN-Oxide derivatives
FeCl₃/EDTA1.8 hoursHydroxylated aromatic metabolites

Degradation pathways are monitored via High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) .

Scientific Research Applications

(3,5-Dimethoxyphenyl)(4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in receptor studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and piperidine rings play a crucial role in binding to these targets, while the methoxyphenyl groups enhance the compound’s overall affinity and specificity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its dual aromatic systems (3,5-dimethoxy and 2-methoxyphenyl) and the piperazine-piperidine scaffold . Below is a comparison with structurally related compounds:

Compound Name/Feature Substituents/Modifications Counterion Potential Applications Reference
Target Compound 3,5-Dimethoxyphenyl, 2-methoxyphenyl-piperazine Trifluoroacetate Hypothesized CNS receptor ligand
1-(2-Methoxyphenyl)piperazine Single 2-methoxyphenyl-piperazine Hydrochloride Serotonin receptor agonist
Zygocaperoside () Triterpenoid glycoside None (neutral) Phytochemical research
2-[4-(Fmoc)piperazin-1-yl]acetic acid () Fluorenylmethoxycarbonyl (Fmoc) group None (free acid) Peptide synthesis
Triflusulfuron methyl ester () Triazine-sulfonylurea Methyl ester Herbicide
Notes:
  • Piperazine Derivatives: The target compound’s piperazine-piperidine scaffold shares similarities with 1-(2-methoxyphenyl)piperazine, a known serotonin receptor agonist. The addition of a piperidine ring and dual methoxy groups may alter receptor binding kinetics or selectivity .
  • Trifluoroacetate Counterion : Compared to hydrochloride salts (e.g., 1-(2-methoxyphenyl)piperazine HCl), the trifluoroacetate salt likely improves solubility in organic solvents, facilitating synthetic or formulation processes .

Spectroscopic Characterization

The compound’s structure would typically be confirmed via NMR and UV spectroscopy , as demonstrated for similar compounds in and standardized in . Key spectral data would include:

  • ¹H-NMR : Signals for methoxy groups (~δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and piperazine/piperidine protons (δ 2.5–3.5 ppm).
  • ¹³C-NMR : Peaks corresponding to carbonyl carbons (~δ 190–200 ppm) and trifluoroacetate carbons (~δ 115–120 ppm for CF₃) .

Physicochemical and Pharmacological Considerations

  • Solubility : The trifluoroacetate salt enhances aqueous solubility compared to free bases but may introduce challenges in purification due to hygroscopicity .
  • Stability : Piperazine derivatives are prone to oxidation; the methoxy groups may mitigate this by steric hindrance.
  • Modifications in methoxy positioning could fine-tune affinity .

Biological Activity

The compound (3,5-Dimethoxyphenyl)(4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C25H33N3O4C_{25}H_{33}N_{3}O_{4} with a molecular weight of 433.56 g/mol. The structural features include a dimethoxyphenyl moiety and a piperazine-piperidine scaffold, which are known to influence the compound's interaction with various biological targets.

Structural Formula

 3 5 Dimethoxyphenyl 4 4 2 methoxyphenyl piperazin 1 yl piperidin 1 yl methanone 2 2 2 trifluoroacetate\text{ 3 5 Dimethoxyphenyl 4 4 2 methoxyphenyl piperazin 1 yl piperidin 1 yl methanone 2 2 2 trifluoroacetate}

Dopamine Receptor Interaction

Recent studies have indicated that this compound acts as an agonist for the D3 dopamine receptor (D3R) . It has been shown to promote β-arrestin translocation and G protein activation while exhibiting high selectivity for D3R over other dopamine receptors. This selectivity suggests potential therapeutic applications in neuropsychiatric disorders where D3R modulation is beneficial.

Neuroprotective Effects

In vitro and in vivo studies have established that compounds targeting D3R can protect dopaminergic neurons from neurodegeneration. For instance, experiments involving MPTP-induced neurodegeneration in mice demonstrated that D3R-preferring agonists were effective neuroprotective agents .

In Vitro Studies

The following table summarizes the biological activity data of the compound:

Activity Type EC50 (nM) Emax (% Control) IC50 (nM) Imax (% Control)
D3R Agonist278 ± 6236 ± 3.19,000 ± 3,70099 ± 1
D2R Agonist>100,000ND6,800 ± 1,40063 ± 6

These findings indicate that the compound exhibits significant agonistic activity at the D3 receptor while being inactive at the D2 receptor under similar conditions .

Case Studies

  • Neuroprotection in Animal Models : In studies involving animal models of Parkinson's disease, administration of D3R-selective agonists like this compound resulted in reduced neurodegeneration and improved motor function. The protective effects were attributed to direct activation of D3R pathways .
  • Behavioral Studies : Behavioral assays demonstrated that this compound could modulate dopaminergic signaling without inducing the impulse control disorders commonly associated with broader dopamine receptor activation .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to safety codes outlined in chemical safety guidelines. For example:

  • Use personal protective equipment (PPE) including gloves, lab coats, and goggles.
  • Store in a cool, dry, and ventilated area away from ignition sources (P210) .
  • Avoid inhalation or skin contact; refer to emergency response codes (e.g., R20/21/22 for respiratory/skin hazards) .
    • Key Evidence : Safety codes from handling guidelines for structurally related piperazine derivatives emphasize thermal stability and flammability risks .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectral and crystallographic analyses:

  • FT-IR/NMR : Compare functional group signals (e.g., methoxy peaks at ~3.75 ppm in ¹H-NMR, trifluoroacetate C=O stretch at ~1685 cm⁻¹) with synthetic intermediates .
  • X-ray crystallography : Resolve piperazine-piperidine conformation, as demonstrated for similar trifluoroacetate salts (e.g., Acta Crystallographica data on bond angles and torsion) .
    • Key Evidence : Structural validation methods for piperazine-containing analogs .

Q. What synthetic routes are feasible for this compound?

  • Methodological Answer : Optimize multi-step synthesis:

Prepare the piperidinyl-piperazine core via nucleophilic substitution (e.g., coupling 2-methoxyphenylpiperazine with 4-piperidone derivatives).

Attach the 3,5-dimethoxyphenyl group via Friedel-Crafts acylation or Buchwald-Hartwig coupling.

Purify intermediates using column chromatography (petroleum ether/ethyl acetate, 4:1) and recrystallize the final product .

  • Key Evidence : Synthesis protocols for analogous aryl-piperazine systems .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Test across multiple concentrations to identify non-linear effects (e.g., allosteric modulation).
  • Metabolite Profiling : Use LC-MS to detect trifluoroacetate dissociation or active metabolites influencing bioactivity.
  • Receptor Selectivity Assays : Compare binding affinities (e.g., serotonin/dopamine receptors) using radioligand displacement studies .
    • Key Evidence : Pharmacological evaluation frameworks for piperazine-based CNS agents .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematically modify substituents:

  • Piperazine Ring : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., fluorine) to assess steric/electronic effects.
  • Methanone Linker : Introduce bioisosteres (e.g., sulfone) to evaluate metabolic stability.
  • Trifluoroacetate Counterion : Test alternative salts (e.g., hydrochloride) for solubility differences.
    • Key Evidence : SAR principles from piperazine-based drug candidates .

Q. How can computational modeling guide target identification?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses at GPCRs (e.g., 5-HT1A) based on piperazine-piperidine conformation .
  • MD Simulations : Analyze trifluoroacetate interactions with lipid bilayers to assess membrane permeability.
  • QSAR Models : Corrogate substituent lipophilicity (ClogP) with in vitro permeability data .
    • Key Evidence : Computational workflows for CNS-targeted compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethoxyphenyl)(4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethoxyphenyl)(4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone 2,2,2-trifluoroacetate

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